molecular formula C24H28N4OS B2869309 2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide CAS No. 1189859-31-1

2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide

Numéro de catalogue: B2869309
Numéro CAS: 1189859-31-1
Poids moléculaire: 420.58
Clé InChI: VAOUYOHDRAYPNY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-((8-ethyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-phenylacetamide is a useful research compound. Its molecular formula is C24H28N4OS and its molecular weight is 420.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

High-affinity Ligands and Agonists Development

The research on similar triazaspiro[4.5]decan derivatives has led to the synthesis of high-affinity ligands for specific receptors, such as the ORL1 (orphanin FQ/nociceptin) receptor. These compounds exhibit high affinity and selectivity, functioning as full agonists in biochemical assays. This highlights the compound's relevance in exploring new therapeutic agents targeting specific receptors for pain management and neurological disorders (Röver et al., 2000).

Glutaminase Inhibitors for Cancer Therapy

Another area of application involves the synthesis and pharmacological evaluation of analogs targeting enzymes like glutaminase. Such studies aim to identify potent inhibitors with improved drug-like properties for cancer therapy. For instance, certain analogs have shown potential in inhibiting the growth of human lymphoma cells, indicating their utility in designing novel anticancer agents (Shukla et al., 2012).

Development of Selective Receptor Antagonists

Research on spiro compounds also encompasses the creation of selective non-peptide receptor antagonists. These compounds have been developed to possess equivalent receptor binding affinity and have shown potent antagonist activity in physiological assays, suggesting their potential in treating conditions like asthma or allergic reactions by modulating specific receptor activities (Smith et al., 1995).

Antihypertensive Agents Development

The synthesis of diazaspiro[4.5]decan derivatives has also been directed towards discovering antihypertensive agents. These compounds have been evaluated in models like the spontaneous hypertensive rat, with some showing promising activity as alpha-adrenergic blockers. This suggests the compound's scaffold might be beneficial in designing new drugs to manage hypertension (Caroon et al., 1981).

Antimicrobial and Antiviral Agents

Compounds containing the triazaspiro[4.5]decan structure have been investigated for their antimicrobial and antiviral activities. Some have demonstrated significant inhibitory effects against a variety of microorganisms, including Gram-positive and Gram-negative bacteria, as well as viruses like HIV-1. This underscores the potential of such compounds in developing new antimicrobial and antiviral therapies (Szulczyk et al., 2017).

Propriétés

IUPAC Name

2-[[8-ethyl-2-(4-methylphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4OS/c1-3-28-15-13-24(14-16-28)26-22(19-11-9-18(2)10-12-19)23(27-24)30-17-21(29)25-20-7-5-4-6-8-20/h4-12H,3,13-17H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAOUYOHDRAYPNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC=CC=C3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.